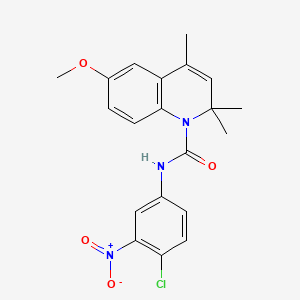
N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide, also known as CTK7A, is a quinolinecarboxamide compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, which have explored its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide is not fully understood, but it is believed to act as an inhibitor of the enzyme protein kinase CK2. This enzyme is involved in various cellular processes, including cell growth, proliferation, and survival. Inhibition of CK2 by N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide has been shown to induce cell death in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide can inhibit the growth of cancer cells, induce cell death, and inhibit the activity of CK2. In vivo studies have shown that N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide can inhibit tumor growth and reduce metastasis in animal models of cancer.
実験室実験の利点と制限
One advantage of using N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide in lab experiments is its specificity for CK2 inhibition. This allows for more targeted and controlled studies of CK2 activity and its role in cellular processes. However, one limitation of N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide is its relatively low potency compared to other CK2 inhibitors, which may limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for research on N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide. Another area of interest is the exploration of the potential therapeutic applications of N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide and its effects on cellular processes.
合成法
The synthesis method for N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide involves the reaction of 4-chloro-3-nitroaniline with 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with methanol and hydrochloric acid to yield N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide.
科学的研究の応用
N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide has been studied extensively for its potential applications in scientific research. This compound has shown promising results in various studies, which have explored its mechanism of action, biochemical and physiological effects, and future directions for research.
特性
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethylquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-12-11-20(2,3)23(17-8-6-14(28-4)10-15(12)17)19(25)22-13-5-7-16(21)18(9-13)24(26)27/h5-11H,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKNSOOOMVLIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-2-{[2-(4-morpholinyl)ethyl]thio}-1H-benzimidazole dihydrochloride](/img/structure/B4891261.png)

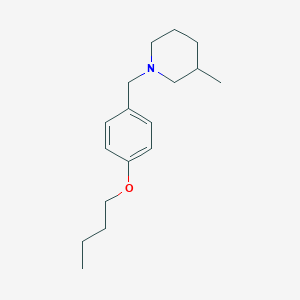

![N-(3,4-dimethylphenyl)-2-[5-(2-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4891312.png)
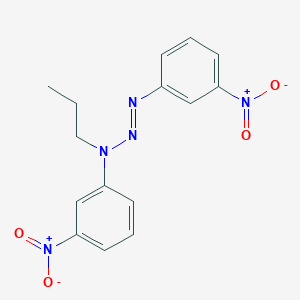
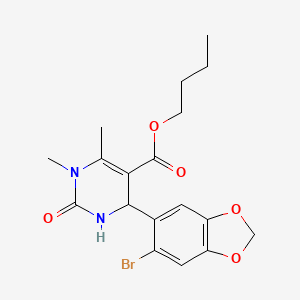
![1-(3-chlorophenyl)-4-[(3,4-dimethoxyphenyl)carbonothioyl]piperazine](/img/structure/B4891331.png)

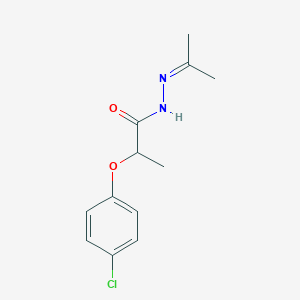
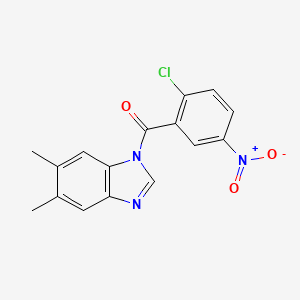
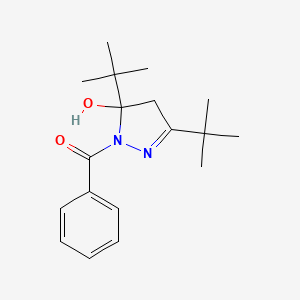
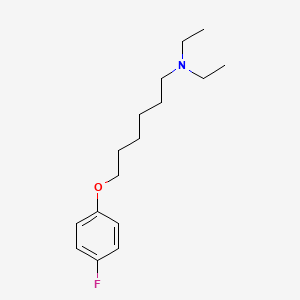
![6-(4-methylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4891389.png)